

Spectroscopic Analysis of 4-Oxobutyl Benzoate: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxobutyl benzoate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Oxobutyl benzoate**, also known as Methyl 4-(4-oxobutyl)benzoate. This document presents expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **4-Oxobutyl benzoate**. This data is based on the analysis of its functional groups and comparison with similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Oxobutyl benzoate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	Triplet (t)	1H	Aldehyde (-CHO)
~7.9-8.1	Doublet (d)	2H	Aromatic (ortho to -COOCH ₃)
~7.2-7.4	Doublet (d)	2H	Aromatic (meta to -COOCH ₃)
~3.9	Singlet (s)	3H	Methyl Ester (-OCH ₃)
~2.8	Triplet (t)	2H	Methylene (-CH ₂ -CHO)
~2.5	Triplet (t)	2H	Methylene (Ar-CH ₂ -)
~2.0	Quintet	2H	Methylene (-CH ₂ -CH ₂ -CH ₂ -)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Oxobutyl benzoate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~202	Aldehyde Carbonyl (C=O)
~167	Ester Carbonyl (C=O)
~145	Aromatic (quaternary, C-CH ₂)
~130	Aromatic (quaternary, C-COOCH ₃)
~129	Aromatic (CH)
~128	Aromatic (CH)
~52	Methyl Ester (-OCH ₃)
~43	Methylene (-CH ₂ -CHO)
~35	Methylene (Ar-CH ₂)
~20	Methylene (-CH ₂ -CH ₂ -CH ₂ -)

Table 3: Predicted IR Spectroscopic Data for **4-Oxobutyl benzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (aliphatic)
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1720	Strong	C=O stretch (ester)
~1710	Strong	C=O stretch (aldehyde)
~1610, ~1580	Medium-Weak	C=C stretch (aromatic)
~1280, ~1120	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data for **4-Oxobutyl benzoate**

m/z	Interpretation
206	Molecular Ion [M] ⁺
175	[M - OCH ₃] ⁺
149	[M - C ₄ H ₇ O] ⁺ (cleavage of the butyl chain)
121	[C ₇ H ₅ O ₂] ⁺ (benzoyl fragment)
91	[C ₇ H ₇] ⁺ (tropylium ion)
77	[C ₆ H ₅] ⁺ (phenyl fragment)
57	[C ₄ H ₉] ⁺ (butyl fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- For ^1H NMR, dissolve 5-25 mg of the solid **4-Oxobutyl benzoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.[1]
- For ^{13}C NMR, a higher concentration is required; dissolve 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]
- Ensure the solid is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]
- Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Perform shimming of the magnetic field to optimize its homogeneity.
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of the ^{13}C isotope.[2]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (approximately 50 mg) of solid **4-Oxobutyl benzoate** in a few drops of a volatile solvent like methylene chloride or acetone.[3]
 - Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands and assign them to the corresponding functional groups in the molecule.

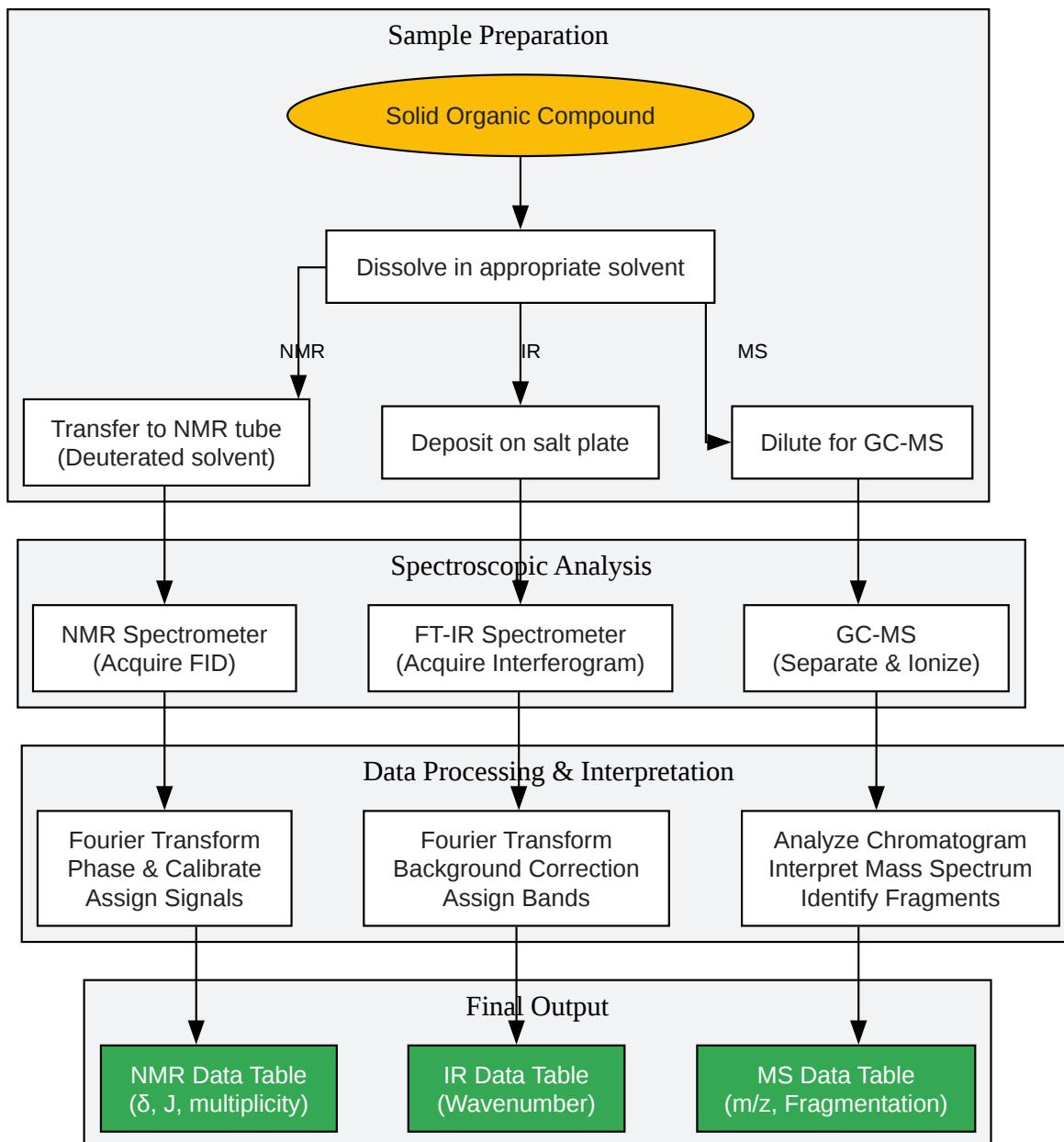
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Dissolve a small amount of **4-Oxobutyl benzoate** in a suitable volatile solvent (e.g., dichloromethane or hexane).

- The concentration should be appropriate for the instrument's sensitivity, typically in the parts-per-million (ppm) range.
- Data Acquisition:
 - Inject a small volume (typically 1 μ L) of the sample solution into the gas chromatograph.[\[4\]](#)
 - The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
 - As the separated components elute from the column, they enter the mass spectrometer.
 - In the mass spectrometer, the molecules are ionized (commonly by electron impact) and fragmented.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Processing:
 - The data is presented as a chromatogram (detector response versus retention time) and a mass spectrum for each chromatographic peak.
 - Analyze the mass spectrum of the peak corresponding to **4-Oxobutyl benzoate** by identifying the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

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Caption: General workflow for spectroscopic analysis of a solid organic compound.

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